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Compound of Interest

Ethyl piperidine-4-carboxylate
Compound Name:
hydrochloride

Cat. No.: B138703

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for ethyl
piperidine-4-carboxylate hydrochloride, a key intermediate in pharmaceutical synthesis.
This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such
spectra.

Spectroscopic Data

While specific, experimentally verified spectra for ethyl piperidine-4-carboxylate
hydrochloride are not readily available in the public domain, the following sections present the
known data for the free base, ethyl piperidine-4-carboxylate, and provide expert analysis on the
expected spectral changes upon protonation to the hydrochloride salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The
protonation of the piperidine nitrogen to form the hydrochloride salt is expected to induce
significant downfield shifts in the signals of adjacent protons and carbons due to the electron-
withdrawing effect of the newly formed ammonium group.

1H NMR Data of Ethyl Piperidine-4-carboxylate (Free Base)
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The following table summarizes the *H NMR spectral data for ethyl piperidine-4-carboxylate in

a deuterated chloroform (CDCIs) solvent.

Chemical Shift . . .

Multiplicity Integration Assignment
(ppm)
4.13 Quartet (q) 2H -O-CHz2-CHs
3.09 Doublet of triplets (dt) 2H Piperidine H2e, H6e
2.64 Triplet of doublets (td)  2H Piperidine H2a, H6a
241 Multiplet (m) 1H Piperidine H4
1.89 Multiplet (m) 2H Piperidine H3e, H5e
1.68 - 2.06 Multiplet (m) 2H Piperidine H3a, H5a
1.25 Triplet (t) 3H -O-CH2-CHs

Expected Changes for the Hydrochloride Salt: Upon formation of the hydrochloride salt, the

protons on the carbons adjacent to the nitrogen (positions 2 and 6) are expected to shift

downfield significantly due to the inductive effect of the positive charge on the nitrogen atom.

The N-H proton itself would likely appear as a broad singlet, the chemical shift of which would

be highly dependent on the solvent and concentration.

13C NMR Data of Ethyl Piperidine-4-carboxylate (Free Base)

The table below outlines the 13C NMR chemical shifts for the free base.
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Chemical Shift (ppm) Assighment
175.0 C=0 (Ester)

60.3 -O-CH2-CHs

46.0 Piperidine C2, C6
41.5 Piperidine C4
28.5 Piperidine C3, C5
14.2 -O-CH2-CHs

Expected Changes for the Hydrochloride Salt: Similar to the *H NMR, the carbon atoms of the
piperidine ring, particularly C2 and C6, are expected to experience a downfield shift upon
protonation of the nitrogen.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of ethyl piperidine-4-carboxylate hydrochloride is expected to show characteristic
absorptions for the ester functional group and the secondary amine salt.

Key IR Absorptions for Ethyl Piperidine-4-carboxylate (Free Base)

Wavenumber (cm~?) Intensity Assignment

~3300 Medium N-H Stretch (secondary amine)
2940-2850 Strong C-H Stretch (aliphatic)

1730 Strong C=0 Stretch (ester)

1180 Strong C-O Stretch (ester)

Expected Changes for the Hydrochloride Salt: The IR spectrum of the hydrochloride salt will
exhibit significant changes in the N-H region. A broad and strong absorption band is expected
in the range of 2700-2400 cm~%, which is characteristic of the N*-H stretching vibration in an
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ammonium salt. Additionally, N-H bending vibrations are expected to appear around 1600-1500
cm~L,

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. For ethyl piperidine-4-carboxylate, the molecular formula is CsH1sNO2 and the
molecular weight is 157.21 g/mol .[1] The molecular formula for the hydrochloride salt is
CsH16CINO:2.

Mass Spectrum of Ethyl Piperidine-4-carboxylate (Free Base)

The mass spectrum of the free base would show a molecular ion peak (M*) at m/z 157. The
fragmentation pattern would likely involve the loss of the ethoxy group (-OCH2CHs, 45 Da) or
the entire ester group (-COOCH2CHs, 73 Da).

Expected Data for the Hydrochloride Salt: In a typical mass spectrometry experiment using
techniques like electrospray ionization (ESI), the spectrum of the hydrochloride salt would show
a peak for the protonated molecule [M+H]* at the same m/z as the molecular ion of the free
base (m/z 157). The chloride ion is generally not observed as it is a counter-ion.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data discussed
above.

NMR Spectroscopy (*H and **C)

Sample Preparation:

» Weigh approximately 10-20 mg of ethyl piperidine-4-carboxylate hydrochloride for 1H
NMR and 50-100 mg for 3C NMR.

¢ Dissolve the sample in a suitable deuterated solvent (e.g., Deuterated Dimethyl Sulfoxide
(DMSO-de) or Deuterated Methanol (CDsOD)) in a clean, dry vial. The choice of solvent is
critical as the compound must be fully soluble.
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o Transfer the solution to a 5 mm NMR tube. The final volume should be approximately 0.6-0.7
mL.

Instrument Parameters:

e Spectrometer: A 400 MHz or higher field NMR spectrometer.

e 1H NMR:

[¢]

Pulse Program: Standard single-pulse experiment.

Number of Scans: 16-32 scans.

[e]

o

Spectral Width: 0-12 ppm.

[¢]

Relaxation Delay: 1-2 seconds.

e 1BC NMR:

[e]

Pulse Program: Standard proton-decoupled experiment.

o

Number of Scans: 1024-4096 scans (due to the low natural abundance of 13C).

[¢]

Spectral Width: 0-220 ppm.

o Relaxation Delay: 2-5 seconds.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the spectrum to obtain pure absorption peaks.

Reference the spectrum to the residual solvent peak or an internal standard (e.g.,
Tetramethylsilane, TMS).

For *H NMR, integrate the peaks to determine the relative number of protons.
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Infrared (IR) Spectroscopy (ATR-FTIR)

Sample Preparation:

Attenuated Total Reflectance (ATR) is a suitable technique for solid samples like hydrochloride
salts as it requires minimal sample preparation.

o Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.

e Place a small amount of the solid ethyl piperidine-4-carboxylate hydrochloride sample
directly onto the center of the ATR crystal.

e Apply pressure using the instrument's pressure arm to ensure good contact between the
sample and the crystal.

Instrument Parameters:

e Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR
accessory.

e Spectral Range: 4000-400 cm~1,

e Resolution: 4 cm~1.

e Number of Scans: 16-32 scans.

Data Acquisition:

e Record a background spectrum of the clean, empty ATR crystal.
o Record the spectrum of the sample.

e The instrument software will automatically ratio the sample spectrum to the background
spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Sample Preparation:
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o Prepare a dilute solution of ethyl piperidine-4-carboxylate hydrochloride (approximately 1
mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

 Further dilute this stock solution to a final concentration of approximately 1-10 pg/mL.

Instrument Parameters:

Mass Spectrometer: An electrospray ionization mass spectrometer (ESI-MS).

lonization Mode: Positive ion mode.

Mass Range: m/z 50-500.

Capillary Voltage: Typically 3-5 kV.

Nebulizing Gas: Nitrogen.
Data Acquisition:

 Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10
pL/min).

e Acquire the mass spectrum. The data will show the mass-to-charge ratio (m/z) of the ions
generated.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical
compound like ethyl piperidine-4-carboxylate hydrochloride.
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Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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